molecular formula C25H20N2O4S2 B12132440 (Z)-4-(benzyloxy)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

(Z)-4-(benzyloxy)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B12132440
M. Wt: 476.6 g/mol
InChI Key: NVWZXIKIKKNPII-JCMHNJIXSA-N
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Description

(Z)-4-(benzyloxy)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a benzyloxy group and a thioxothiazolidinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(benzyloxy)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Thioxothiazolidinylidene Moiety: This step involves the reaction of a suitable thioamide with an appropriate aldehyde under acidic or basic conditions to form the thioxothiazolidinylidene ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the thioxothiazolidinylidene intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinylidene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(benzyloxy)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(benzyloxy)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20N2O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C25H20N2O4S2/c1-30-21-10-6-5-9-19(21)15-22-24(29)27(25(32)33-22)26-23(28)18-11-13-20(14-12-18)31-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,26,28)/b22-15-

InChI Key

NVWZXIKIKKNPII-JCMHNJIXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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